3-(3-Fluorophenyl)-4'-methylpropiophenone
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Overview
Description
3-(3-Fluorophenyl)-4'-methylpropiophenone is a useful research compound. Its molecular formula is C16H15FO and its molecular weight is 242.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Palladium-Catalyzed Arylation Reactions
The compound 2-Hydroxy-2-methylpropiophenone, closely related to 3-(3-Fluorophenyl)-4'-methylpropiophenone, has been studied for its unique reactivity in palladium-catalyzed arylation reactions. This process involves multiple arylation via successive C-C and C-H bond cleavages, leading to the formation of complex organic structures (Wakui et al., 2004).
Synthesis of Antiandrogens
Research on 3-substituted derivatives of 2-hydroxypropionanilides, which are structurally similar to this compound, has shown potential in the synthesis of nonsteroidal antiandrogens. These compounds demonstrate significant activity as antiandrogens and are explored for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Radiopharmaceutical Intermediates
Studies have explored the synthesis of [18F]fluoroarylketones, including derivatives similar to this compound, for use as bifunctional radiopharmaceutical intermediates. This research is crucial for developing advanced imaging agents in medical diagnostics (Banks & Hwang, 1994).
Anaerobic Transformation Studies
Fluorophenols, like 3-fluorophenol which is part of the studied compound, have been used to investigate the anaerobic transformation of phenol to benzoate. This research provides insight into environmental processes related to phenol degradation (Genthner, Townsend, & Chapman, 1989).
Mechanism of Action
Target of Action
Similar compounds such as 3-fluoroamphetamine have been found to act as a monoamine releaser with a higher selectivity for dopamine and norepinephrine over serotonin .
Mode of Action
It’s worth noting that similar compounds, such as 3-fluoroamphetamine, act as a monoamine releaser, selectively releasing dopamine and norepinephrine over serotonin . This suggests that 3-(3-Fluorophenyl)-4’-methylpropiophenone might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds like 3-fluoroamphetamine have been found to affect the monoaminergic system, particularly influencing the dopamine and norepinephrine pathways .
Pharmacokinetics
Similar compounds such as 3-fluoroamphetamine have a reported onset of action of 20 - 60 minutes, an elimination half-life of 90 minutes, and a duration of action of 2 - 3 hours .
Result of Action
Similar compounds such as 3-fluoroamphetamine have been found to stimulate locomotor activity, suggesting that 3-(3-fluorophenyl)-4’-methylpropiophenone might have similar effects .
Action Environment
It’s worth noting that similar compounds such as 3-fluoroamphetamine are known to be stable under normal storage conditions .
Properties
IUPAC Name |
3-(3-fluorophenyl)-1-(4-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(17)11-13/h2-6,8-9,11H,7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFFCNWAJDRXKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644511 |
Source
|
Record name | 3-(3-Fluorophenyl)-1-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-69-7 |
Source
|
Record name | 1-Propanone, 3-(3-fluorophenyl)-1-(4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898788-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Fluorophenyl)-1-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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